

# AT-0174: A Technical Guide to Dual IDO1/TDO2 Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The metabolic pathway involving the conversion of tryptophan to kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2), has emerged as a critical axis in tumor immune evasion. Elevated expression and activity of both enzymes within the tumor microenvironment lead to the depletion of tryptophan, essential for T-cell function, and the accumulation of immunosuppressive kynurenine metabolites. This dual-pronged mechanism fosters an immunologically quiescent state, enabling tumor progression and resistance to therapies. **AT-0174** is a novel, orally bioavailable small molecule designed as a potent dual inhibitor of both IDO1 and TDO2. This technical guide provides an in-depth overview of the core mechanism of action of **AT-0174**, summarizing key preclinical and emerging clinical data, and presenting detailed experimental methodologies for its evaluation.

## The IDO1/TDO2 Pathway in Immuno-Oncology

IDO1 and TDO2 are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] While historically viewed as distinct enzymes with different tissue expression profiles—TDO2 being predominantly hepatic and IDO1 more broadly expressed, particularly in response to inflammatory stimuli like interferongamma (IFN-γ)—both are now understood to be co-opted by various cancers to suppress antitumor immunity.[3][4]



The immunosuppressive effects of IDO1/TDO2 activity are twofold:

- Tryptophan Depletion: The local depletion of tryptophan within the tumor microenvironment stalls the proliferation and activation of effector T-cells, which are highly sensitive to the availability of this essential amino acid.[4]
- Kynurenine Accumulation: The generation of kynurenine and its downstream metabolites
  activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5] AhR
  activation in immune cells promotes the differentiation of naïve T-cells into regulatory T-cells
  (Tregs) and induces a tolerogenic phenotype in dendritic cells, further dampening the antitumor immune response.[5]

Given that tumors can express IDO1, TDO2, or both, a dual inhibitor like **AT-0174** offers a more comprehensive approach to blocking this critical immune escape pathway compared to selective inhibitors of either enzyme alone.[4]

## AT-0174: Mechanism of Action and Preclinical Profile

AT-0174 is an isoxazolopyridin-3-amine compound that acts as a competitive inhibitor of both IDO1 and TDO2.[6]

## **Enzymatic Inhibition**

**AT-0174** demonstrates potent and balanced inhibitory activity against both IDO1 and TDO2 enzymes.

| Enzyme | IC50 (μM)  |
|--------|------------|
| IDO1   | 0.17[6][7] |
| TDO2   | 0.25[6][7] |

## **Pharmacological Selectivity**

**AT-0174** exhibits a favorable selectivity profile with weak interactions at other tryptophanrelated enzymes.



| Enzyme/Receptor                 | Inhibitory Activity              |  |
|---------------------------------|----------------------------------|--|
| Monoamine Oxidase A (MAO-A)     | No significant inhibition[8]     |  |
| Monoamine Oxidase B (MAO-B)     | $IC50 = 6.38  \mu M[8]$          |  |
| Tryptophan Hydroxylase (TH)     | No significant inhibition[8]     |  |
| Aryl Hydrocarbon Receptor (AhR) | No direct activation detected[8] |  |

## **Preclinical Efficacy of AT-0174**

**AT-0174** has demonstrated significant anti-tumor activity and immunomodulatory effects in various preclinical cancer models.

### Glioblastoma

In an orthotopic mouse model of glioblastoma using GL261(luc2) cells, **AT-0174** in combination with the standard-of-care chemotherapy temozolomide (TMZ) showed significant synergy.[8][9]

- Monotherapy: AT-0174 alone did not significantly affect tumor growth or survival.[8][9]
- Combination Therapy (AT-0174 + TMZ): The combination therapy resulted in a significant decrease in tumor growth and a marked improvement in median survival compared to either agent alone.[8][9]
- Immune Modulation: The combination treatment led to an increase in cytotoxic CD8+ T-cell infiltration and a decrease in immunosuppressive CD4+ Treg infiltration within the tumor microenvironment.[8]

## **Non-Small Cell Lung Cancer (NSCLC)**

In a cisplatin-resistant (CR) NSCLC mouse model, **AT-0174** demonstrated the ability to overcome resistance and enhance the efficacy of anti-PD-1 immunotherapy.[6]

 Compensatory Upregulation: Selective IDO1 inhibition in CR tumors led to a compensatory upregulation of TDO2.[6]



- Dual Inhibition: **AT-0174**, as a dual inhibitor, suppressed tumor growth more effectively than a selective IDO1 inhibitor.[6]
- Combination with Anti-PD-1: The combination of AT-0174 with an anti-PD-1 antibody resulted in greater tumor growth suppression and improved overall survival compared to either monotherapy.[6]
- Immune Modulation: Treatment with AT-0174 led to an increase in the frequency of NKG2D on NK and CD8+ T cells and a reduction in Tregs and myeloid-derived suppressor cells (MDSCs).[6]

### **Ovarian Cancer**

In a syngeneic model of high-grade serous carcinoma (HGSC), **AT-0174** demonstrated single-agent efficacy.[10]

- Tumor Burden: Daily oral administration of AT-0174 significantly reduced tumor burden compared to vehicle controls.[10]
- Pharmacodynamic Effects: Treatment resulted in lower serum levels of kynurenine.[10]
- Immune Modulation: AT-0174 treatment reduced the infiltration of F4/80+ tumor-associated macrophages.[10]

## Pharmacodynamic Effects of AT-0174 in vivo

A key measure of **AT-0174**'s biological activity is its ability to modulate the levels of tryptophan and kynurenine in the tumor and plasma.

In mice with subcutaneous GL261 tumors overexpressing either human IDO1 or TDO2, orally administered **AT-0174** led to a dose-dependent increase in tryptophan and a decrease in kynurenine in the tumor tissue.[8] A dose of 120 mg/kg was identified as the minimum efficacious oral dose that significantly decreased the kynurenine to tryptophan (K:T) ratio.[8]



| Dose of AT-0174<br>(mg/kg) | Effect on Tumor<br>Tryptophan | Effect on Tumor<br>Kynurenine | Effect on K:T Ratio  |
|----------------------------|-------------------------------|-------------------------------|----------------------|
| 60                         | -                             | -                             | -                    |
| 120                        | -                             | Significant Decrease          | Significant Decrease |
| 240                        | Significant Increase          | Significant Decrease          | Significant Decrease |

## **Clinical Development of AT-0174**

**AT-0174** is currently being evaluated in a Phase I clinical trial in subjects with advanced solid malignancies (NCT identifier not specified, but registered on ANZCTR).[11][12]

- Study Design: The study is a dose-escalation trial to evaluate the safety, tolerability, pharmacology, and preliminary efficacy of AT-0174.[11]
- Dosing Regimen: The trial is exploring once-daily oral administration of AT-0174 in 28-day cycles.[11]
- Pharmacokinetic and Pharmacodynamic Assessments: The study includes the collection of pharmacokinetic (PK) samples and the measurement of plasma concentrations of tryptophan and kynurenine to assess the pharmacodynamic (PD) profile of the drug.[11]

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments cited in the evaluation of **AT-0174**.

## **Cell-Based IDO1/TDO2 Enzyme Inhibition Assay**

This assay measures the ability of a compound to inhibit the production of kynurenine in cells engineered to express IDO1 or TDO2.

#### Materials:

 Cell lines engineered to express human IDO1 (e.g., LLC-hIDO1) or human TDO2 (e.g., GL261-hTDO2).[6]

## Foundational & Exploratory



- Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum.[8]
- AT-0174 or other test compounds, solubilized in DMSO.[7]
- · L-tryptophan.
- Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in acetic acid).[12]
- 96-well cell culture plates.
- Plate reader for absorbance measurement.

#### Procedure:

- Cell Seeding: Seed the engineered cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells per well and incubate for 24 hours.
- Compound Addition: Add the test compounds (e.g., AT-0174) at various concentrations to the wells. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 1 hour.[7][12]
- Substrate Addition: Add L-tryptophan to the wells. For IDO1-expressing cells that require IFN-y induction, add IFN-y at this step.[12]
- Incubation: Incubate the plate for 24-72 hours at 37°C.[7][12]
- Kynurenine Detection:
  - Transfer a portion of the cell culture supernatant to a new plate.
  - Add Ehrlich's reagent to each well.
  - Incubate to allow for color development.
  - Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
- Data Analysis: Calculate the concentration of kynurenine produced in each well based on a standard curve. Determine the IC50 value of the test compound by plotting the percentage of



inhibition of kynurenine production against the compound concentration.

### In Vivo Murine Tumor Models

These protocols describe the establishment and use of syngeneic mouse tumor models to evaluate the efficacy of **AT-0174**.

#### Animals:

• Female C57BL/6J mice, 7-9 weeks old.[8]

#### Cell Lines:

- GL261(luc2) for orthotopic glioblastoma model.[8]
- Lewis Lung Carcinoma (LLC) or cisplatin-resistant LLC (LLC-CR) for subcutaneous NSCLC model.[6]

#### Orthotopic Glioblastoma Model:

- Cell Implantation: Stereotactically implant GL261(luc2) cells into the striatum of the mice.[8]
- Treatment Initiation: Begin treatment on day 7 post-implantation.[8]
- Dosing Regimens:
  - Vehicle control (e.g., 5% DMSO).[8]
  - Temozolomide (e.g., 8 mg/kg, intraperitoneal injection).[8]
  - AT-0174 (e.g., 120 mg/kg/day, oral gavage).[8]
  - Combination of TMZ and AT-0174.[8]
- Monitoring: Monitor tumor growth via bioluminescence imaging and record animal survival.
- Endpoint Analysis: At the study endpoint, tumors can be harvested for immune cell infiltration analysis by flow cytometry or immunohistochemistry.[8]



#### Subcutaneous NSCLC Model:

- Cell Inoculation: Subcutaneously inoculate LLC or LLC-CR cells into the flanks of the mice.

  [6]
- Treatment Initiation: Begin treatment when tumors reach a palpable size.
- Dosing Regimens:
  - AT-0174 (e.g., 170 mg/kg/day, oral gavage for 15 days).[6]
  - Anti-PD1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days).
  - Combination of AT-0174 and anti-PD1 antibody.[6]
- Monitoring: Measure tumor volume regularly and record animal survival.
- Endpoint Analysis: At the study endpoint, collect tumors and serum for analysis of immune cell populations and tryptophan/kynurenine levels.[6]

## Pharmacodynamic Analysis of Tryptophan and Kynurenine

This protocol outlines the measurement of tryptophan and kynurenine in plasma and tumor tissue.

#### Sample Preparation:

- Plasma: Collect blood from mice and centrifuge to separate plasma.[8]
- Tumor Tissue: Dissect tumor tissue and homogenize.[8]
- Extraction:
  - For plasma, mix 100 μL of the sample with 100 μL of potassium phosphate buffer containing an internal standard (e.g., 3-Nitro-L-Tyrosine).[8]
  - For tumor homogenates, perform a suitable extraction procedure.



#### Analysis by HPLC:

High-performance liquid chromatography (HPLC) is a sensitive method for the quantification
of tryptophan and kynurenine. Specific column types, mobile phases, and detection methods
(e.g., UV or mass spectrometry) should be optimized for the specific application.

# Signaling Pathways and Experimental Workflows IDO1/TDO2 Inhibition Pathway





Click to download full resolution via product page

Caption: The IDO1/TDO2 pathway and the inhibitory action of AT-0174.

## **Experimental Workflow for In Vivo Efficacy Study**



Click to download full resolution via product page

Caption: A generalized workflow for preclinical in vivo efficacy studies of **AT-0174**.

## Conclusion

**AT-0174** represents a promising therapeutic agent that targets a key mechanism of tumor-induced immunosuppression. Its dual inhibition of IDO1 and TDO2 provides a comprehensive approach to reversing the metabolic reprogramming of the tumor microenvironment. Preclinical data strongly support its potential in combination with standard-of-care chemotherapies and immunotherapies to improve treatment outcomes in a variety of solid tumors. The ongoing Phase I clinical trial will provide crucial insights into its safety and efficacy in patients, paving the way for its further development as a novel cancer therapeutic.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AT-0174 by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 11. AT-0174-001 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 12. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT-0174: A Technical Guide to Dual IDO1/TDO2 Inhibition in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377881#at-0174-dual-ido1-tdo2-inhibition-pathway]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com